

Megestrol-d3 chemical structure and properties

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Compound of Interest

Compound Name: Megestrol-d3

Cat. No.: B15294461

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An In-depth Technical Guide to Megestrol-d3

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Megestrol-d3**, with a focus on its use in research and drug development.

Introduction

Megestrol-d3 is the deuterium-labeled analog of megestrol. It is important to distinguish between **Megestrol-d3** and Megestrol Acetate-d3, which is the labeled version of Megestrol Acetate. Megestrol is a synthetic progestin, while megestrol acetate is its ester derivative, which is more commonly used in pharmaceutical formulations.^[1] The primary application of **Megestrol-d3** is as an internal standard in analytical and clinical chemistry, particularly in pharmacokinetic and metabolic studies of megestrol and megestrol acetate using mass spectrometry-based methods.^{[2][3]} Deuterium labeling provides a distinct mass signature without significantly altering the chemical properties, making it an ideal tracer.^{[2][3]}

Chemical Structure and Properties

The chemical structures of **Megestrol-d3** and its acetate form are presented below, followed by a summary of their key chemical and physical properties in tabular format for clarity and comparison.

Table 1: Chemical Identifiers of **Megestrol-d3** and Megestrol Acetate-d3

Identifier	Megestrol-d3	Megestrol Acetate-d3
IUPAC Name	(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one[4]	[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[5][6]
CAS Number	162462-71-7[4]	162462-72-8[5][7][8]
Molecular Formula	C22H27D3O3[4]	C24H29D3O4[7][8][9]
Synonyms	17-Hydroxy-6-(methyl-d3)-pregna-4,6-diene-3,20-dione, 6-(Methyl-d3)megestrol[4]	Ovarid-d3, Megace-d3[7][8]

Table 2: Physicochemical Properties of **Megestrol-d3** and Megestrol Acetate-d3

Property	Megestrol-d3	Megestrol Acetate-d3
Molecular Weight	345.49 g/mol [4]	387.53 g/mol [7][8][10]
Accurate Mass	345.2383 Da[4]	387.2489 Da[5]
Storage Temperature	Refrigerator (2-8°C) for long-term storage[10]	Refrigerator (2-8°C) for long-term storage[10]
Solubility	Not explicitly found	In DMSO: 10 mM[11]

The parent compound, megestrol acetate, has a very low solubility in water (2 µg/mL at 37°C) but is more soluble in plasma (24 µg/mL).[12][13]

Biological Activity and Mechanism of Action

The biological activity of **Megestrol-d3** is expected to be similar to that of megestrol. Megestrol is a synthetic progestin that acts as an agonist for the progesterone receptor.[14] Its acetate form, megestrol acetate, is used clinically for its antineoplastic effects in breast and endometrial

cancer and as an appetite stimulant in patients with cachexia, particularly in the context of AIDS.[\[15\]](#)[\[16\]](#)[\[17\]](#)

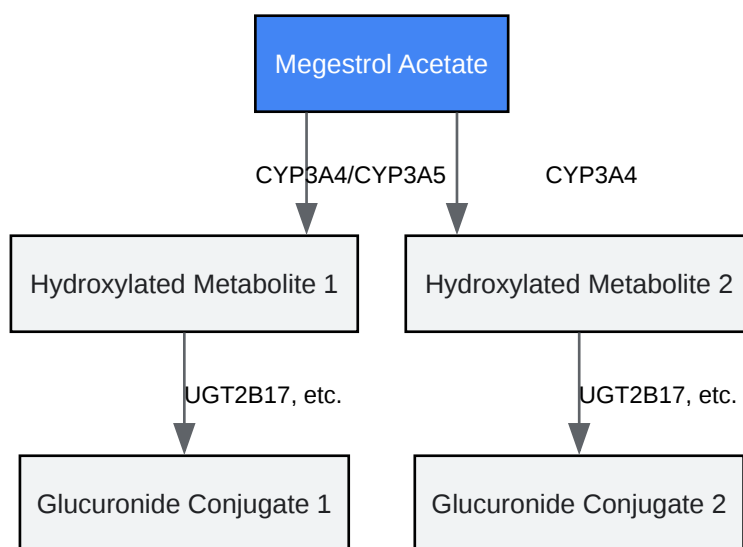
The proposed mechanisms of action for megestrol acetate include:

- **Progestogenic Effects:** It mimics the action of progesterone, which can have an anti-estrogenic effect on hormone-sensitive tissues, thereby inhibiting the growth of certain cancers.[\[15\]](#)
- **Appetite Stimulation:** The exact mechanism for appetite stimulation is not fully understood but is a key therapeutic application.[\[15\]](#)[\[16\]](#)
- **Glucocorticoid Agonism:** Megestrol has been shown to bind to glucocorticoid receptors, which may contribute to some of its therapeutic effects and side effects.[\[14\]](#)
- **Modulation of Cytokine Production:** It may influence the production of cytokines involved in appetite and metabolism.

Megestrol acetate also induces the expression of cytochrome P450 3A4 (CYP3A4) by activating the human pregnane X receptor (hPXR), which can lead to drug-drug interactions.[\[18\]](#)

Metabolism

The metabolism of **Megestrol-d3** has not been extensively studied, but it is expected to follow the same pathways as megestrol acetate. The metabolism of megestrol acetate is primarily hepatic and involves hydroxylation and glucuronidation.[\[19\]](#) The major enzymes responsible for its oxidative metabolism are CYP3A4 and CYP3A5.[\[19\]](#)[\[20\]](#) Following oxidation, the metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), with UGT2B17 being a key enzyme.[\[19\]](#)[\[20\]](#) The primary route of elimination for megestrol acetate and its metabolites is through urine.[\[12\]](#)



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Metabolic pathway of Megestrol Acetate.

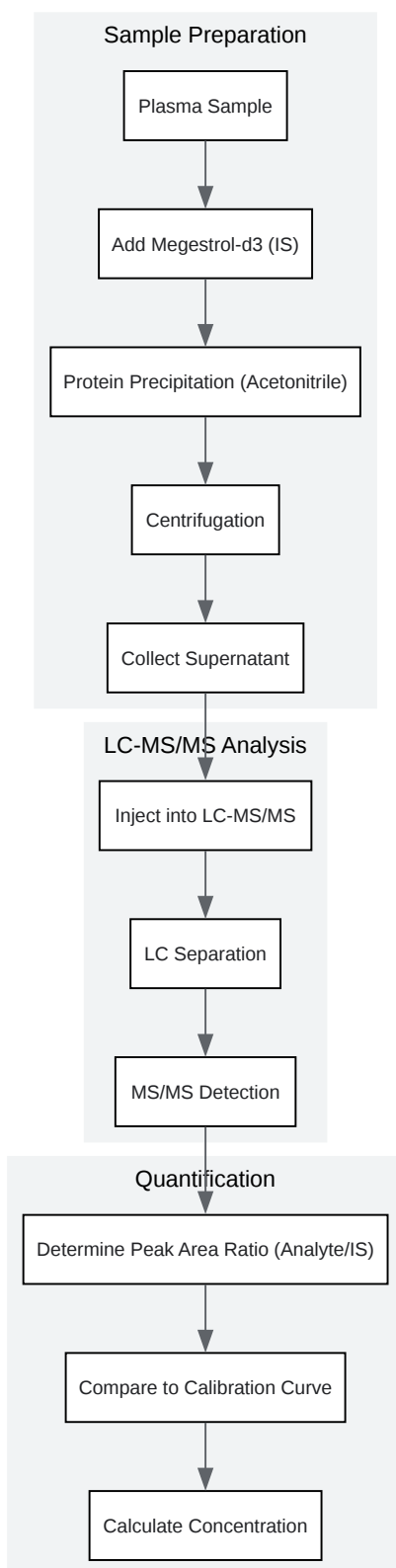
Experimental Protocols

Megestrol-d3 is most commonly used as an internal standard for the quantification of megestrol or megestrol acetate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Megestrol Acetate in Plasma using **Megestrol-d3** as an Internal Standard

- Sample Preparation:
 - To 100 μ L of plasma sample, add a known concentration of **Megestrol-d3** (internal standard).
 - Perform protein precipitation by adding 1.9 mL of acetonitrile.
 - Vortex the mixture to ensure thorough mixing.
 - Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean vial for analysis.[\[21\]](#)

- LC-MS/MS Analysis:
 - Inject an aliquot (e.g., 10 μ L) of the supernatant into the LC-MS/MS system.
 - Liquid Chromatography (LC): Use a suitable C18 column to separate megestrol acetate from other plasma components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is typically used.
 - Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both megestrol acetate and **Megestrol-d3**.
- Quantification:
 - Construct a calibration curve by analyzing a series of standards with known concentrations of megestrol acetate and a fixed concentration of **Megestrol-d3**.
 - Determine the concentration of megestrol acetate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Workflow for quantification using an internal standard.

Conclusion

Megestrol-d3 is a valuable tool for researchers and drug development professionals, primarily serving as a reliable internal standard for the accurate quantification of megestrol and its acetate derivative in biological samples. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for precise detection by mass spectrometry. Understanding the biological activities and metabolic pathways of the parent compound is crucial for designing and interpreting studies that utilize **Megestrol-d3**.

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